molecular formula C₁₅¹³CH₁₁D₃F₃N₅O B1147140 Voriconazole-13C3 CAS No. 1261395-15-6

Voriconazole-13C3

Cat. No.: B1147140
CAS No.: 1261395-15-6
M. Wt: 353.32
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Voriconazole-13C3 is a labeled variant of voriconazole, a triazole antifungal medication used to treat serious fungal infections. The “13C3” label indicates that three carbon atoms in the molecule are replaced with the carbon-13 isotope, which is often used in research to trace the metabolic pathways and interactions of the compound within biological systems. Voriconazole is known for its effectiveness against a broad spectrum of fungal pathogens, including Aspergillus and Candida species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of voriconazole-13C3 involves the incorporation of carbon-13 labeled precursors into the standard synthetic route of voriconazole. The process typically starts with the preparation of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Key steps include:

    Formation of the triazole ring: This involves the reaction of a labeled precursor with other reagents to form the triazole ring, a core structure in voriconazole.

    Introduction of fluorine atoms: Fluorine atoms are introduced through halogenation reactions, which are crucial for the antifungal activity of the compound.

    Final assembly: The labeled intermediates are combined under specific conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Voriconazole-13C3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form metabolites, which are studied to understand its metabolic pathways.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: Halogen atoms in the molecule can be substituted with other groups to study the structure-activity relationship.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are analyzed to understand the compound’s pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Voriconazole-13C3 is widely used in scientific research, particularly in:

    Pharmacokinetic studies: To trace the absorption, distribution, metabolism, and excretion of voriconazole in the body.

    Metabolic pathway analysis: Using carbon-13 labeling to identify and quantify metabolites.

    Drug interaction studies: To understand how voriconazole interacts with other medications.

    Biological research: Investigating the compound’s effects on fungal cells and its mechanism of action.

    Industrial applications: In the development of new antifungal agents and formulations

Mechanism of Action

Voriconazole-13C3 exerts its antifungal effects by inhibiting the enzyme 14-alpha sterol demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets include various species of Aspergillus and Candida, among others .

Comparison with Similar Compounds

Voriconazole-13C3 is compared with other triazole antifungal agents such as:

    Fluconazole: Voriconazole has a broader spectrum of activity and is effective against fluconazole-resistant strains.

    Itraconazole: Voriconazole has better bioavailability and fewer absorption issues.

    Posaconazole: Both have broad-spectrum activity, but voriconazole is often preferred for its pharmacokinetic properties.

This compound is unique due to its carbon-13 labeling, which allows for detailed metabolic studies that are not possible with other compounds .

Properties

CAS No.

1261395-15-6

Molecular Formula

C₁₅¹³CH₁₁D₃F₃N₅O

Molecular Weight

353.32

Synonyms

(αR,βS)-α-(2,4-Difluorophenyl)-5-fluoro-β-(methyl-13C3)-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol;  DRG 0301-13C3;  UK-109496-13C3;  VRC-13C3;  Vfend-13C3;  Voriconazol-13C3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.